molecular formula C22H23N3O4S B3465296 N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide

N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide

Cat. No. B3465296
M. Wt: 425.5 g/mol
InChI Key: QCVSGJXPQHNIRY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom), and an amide group (a carbonyl group adjacent to a nitrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a sulfonyl group, and an amide group would all contribute to the overall structure. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in hydrolysis reactions to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal properties. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has medicinal properties, it could be studied further for its potential use in treating diseases. Alternatively, if it has unique chemical reactivity, it could be studied for its potential use in chemical synthesis .

properties

IUPAC Name

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-6-9-19(10-7-16)30(27,28)25(20-13-17(2)8-11-21(20)29-3)15-22(26)24-18-5-4-12-23-14-18/h4-14H,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVSGJXPQHNIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide

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